

DB008: A Technical Guide to a Covalent Chemical Probe for PARP16

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Compound of Interest

Compound Name: DB008

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This in-depth technical guide provides a comprehensive overview of **DB008**, a potent and selective covalent chemical probe for Poly(ADP-ribose) Polymerase 16 (PARP16). This document details its mechanism of action, selectivity, and application in cellular and biochemical assays, offering researchers a valuable tool to investigate the biological functions of PARP16.

Core Concepts

DB008 is a structure-guided designed inhibitor of PARP16, notable for its covalent mechanism of action and integrated "clickable" alkyne handle.^{[1][2]} This design allows for robust and specific labeling of PARP16 in complex biological systems, facilitating detailed studies of its engagement and enzymatic activity.

The key features of **DB008** include:

- **Covalent Inhibition:** **DB008** contains an acrylamide electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) within the NAD⁺ binding pocket of PARP16.^{[1][3]} This covalent targeting strategy imparts high selectivity for PARP16 over other PARP family members.
- **Click Chemistry Functionality:** A strategically placed ethynyl group serves as a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.^{[1][2]} This

enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of **DB008**-bound PARP16.

- Cell Permeability: **DB008** is a membrane-permeable molecule, allowing for the investigation of PARP16 activity within intact cells.[4]

Data Presentation

Biochemical Potency and Selectivity of DB008

Target	IC50 (nM)	Inhibition Mode	Notes
PARP16	275	Irreversible (Covalent)	Covalently modifies Cys169.[1][5]
PARP1	925	Reversible	~50-fold less potent inhibition compared to a precursor compound without the ethynyl group.[6]
PARP2	139	Reversible	One of the more prominent off-targets, but inhibition is reversible.[6]

Table 1: Summary of the in vitro biochemical potency and selectivity of **DB008** against various PARP family members. The data highlights the covalent and selective nature of **DB008** for PARP16.

Experimental Protocols

In-Gel Fluorescence Labeling of PARP16 with DB008

This protocol describes the labeling of PARP16 in cell lysates using **DB008** and subsequent visualization by in-gel fluorescence.

Materials:

- Cells expressing the protein of interest (e.g., HEK293T cells transfected with Myc-tagged PARP16).
- **DB008** stock solution (in DMSO).
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
- Fluorescent azide reporter (e.g., TAMRA-azide or other fluorescent dye azides).^[7]
- Copper(II) sulfate (CuSO₄) solution.
- Tris(2-carboxyethyl)phosphine (TCEP) solution.
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution.
- SDS-PAGE gels and running buffer.
- Fluorescence gel scanner.

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the desired concentration of **DB008** for a specified time (e.g., 2 hours).
 - Wash the cells with cold PBS and lyse them in Lysis Buffer on ice.
 - Clarify the lysate by centrifugation and collect the supernatant.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
 - To the cell lysate, add the fluorescent azide reporter (final concentration ~20 μM).
 - Add TCEP (final concentration ~1 mM).
 - Add TBTA (final concentration ~100 μM).
 - Initiate the click reaction by adding CuSO₄ (final concentration ~1 mM).

- Incubate the reaction for 1 hour at room temperature, protected from light.
- SDS-PAGE and In-Gel Fluorescence Imaging:
 - Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
 - Separate the proteins on an SDS-PAGE gel.
 - Visualize the fluorescently labeled PARP16 using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

In-Cell Competition Labeling Assay

This assay is used to evaluate the ability of other putative PARP16 inhibitors to compete with **DB008** for binding to PARP16 in cells.

Materials:

- Cells expressing PARP16.
- **DB008** stock solution.
- Test inhibitor stock solution(s).
- Reagents for in-gel fluorescence labeling (as described in Protocol 1).

Procedure:

- Inhibitor Pre-treatment:
 - Treat cells with varying concentrations of the test inhibitor for a specified pre-incubation time (e.g., 40 minutes).
- **DB008** Labeling:
 - Add **DB008** to the cells at a fixed concentration (e.g., a concentration that gives a robust signal in the absence of a competitor) and incubate for a shorter period (e.g., 20 minutes).
- Lysis and CuAAC Reaction:

- Lyse the cells and perform the CuAAC reaction with a fluorescent azide as described in Protocol 1.
- Analysis:
 - Analyze the samples by in-gel fluorescence. A decrease in the fluorescence signal of the **DB008**-labeled PARP16 band in the presence of the test inhibitor indicates successful competition and suggests that the test compound engages PARP16 in cells.

PARP Activity Assay (Adapted for PARP16)

This fluorometric assay measures PARP activity by quantifying the consumption of NAD⁺.

Materials:

- Recombinant PARP16 enzyme.
- **DB008** or other test inhibitors.
- PARP Assay Buffer.
- β -Nicotinamide adenine dinucleotide (β -NAD).
- Activated DNA (for PARP1/2 as a control, may not be necessary for PARP16).
- Nicotinamidase.
- Developer reagent that produces a fluorescent product from nicotinamide.[8]
- 96-well black microplate.
- Fluorescence plate reader.

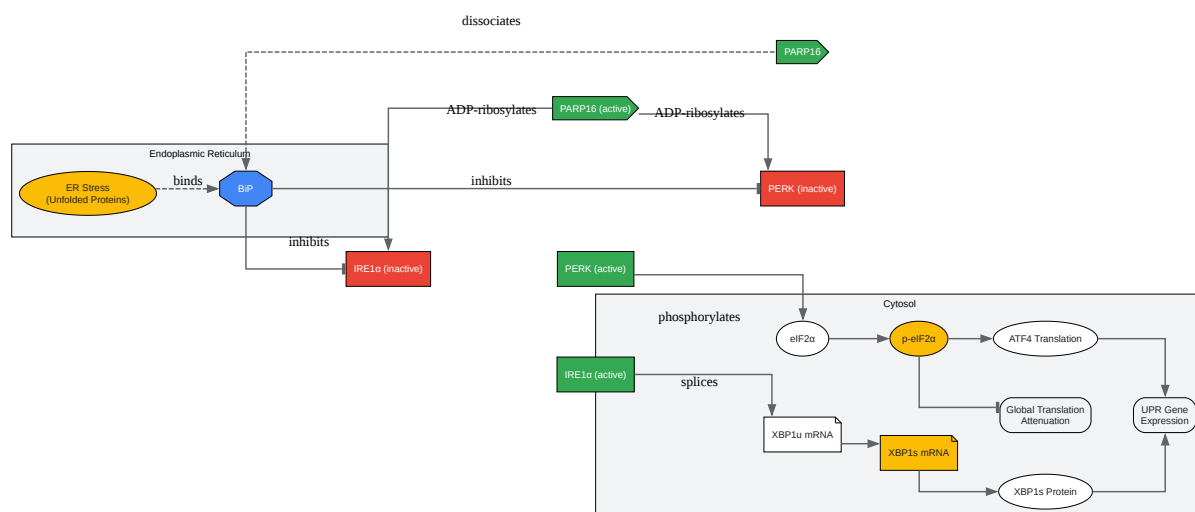
Procedure:

- Reaction Setup:
 - In a 96-well plate, add PARP Assay Buffer.

- Add the test inhibitor (**DB008**) at various concentrations.
- Add the recombinant PARP16 enzyme.
- If applicable, add activated DNA.
- Incubate for a short period to allow inhibitor binding.
- Initiate PARP Reaction:
 - Add β -NAD to initiate the enzymatic reaction.
 - Incubate at 37°C for a defined period (e.g., 30 minutes).
- Develop Fluorescent Signal:
 - Add Nicotinamidase to convert the nicotinamide produced by the PARP reaction.
 - Add the developer reagent and incubate at room temperature, protected from light, to generate a fluorescent product.
- Measurement:
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of an inhibitor indicates reduced PARP16 activity.

Mandatory Visualizations

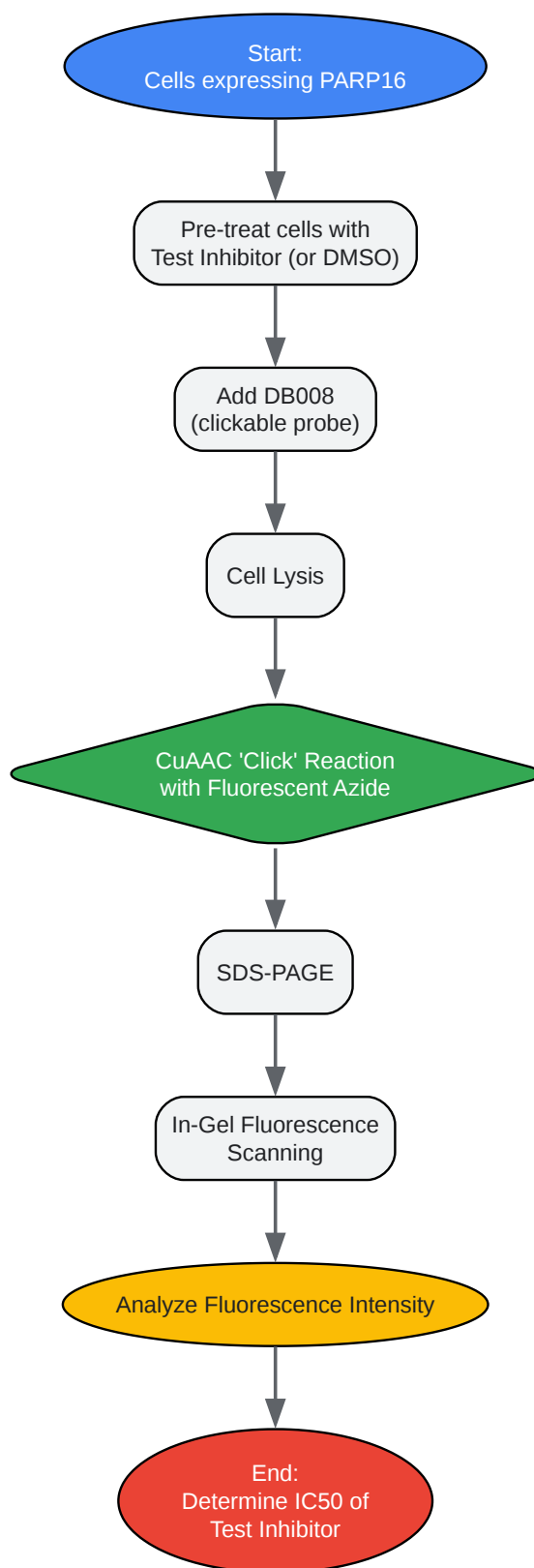
PARP16 Signaling in the Unfolded Protein Response



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Caption: PARP16 activation in the Unfolded Protein Response.

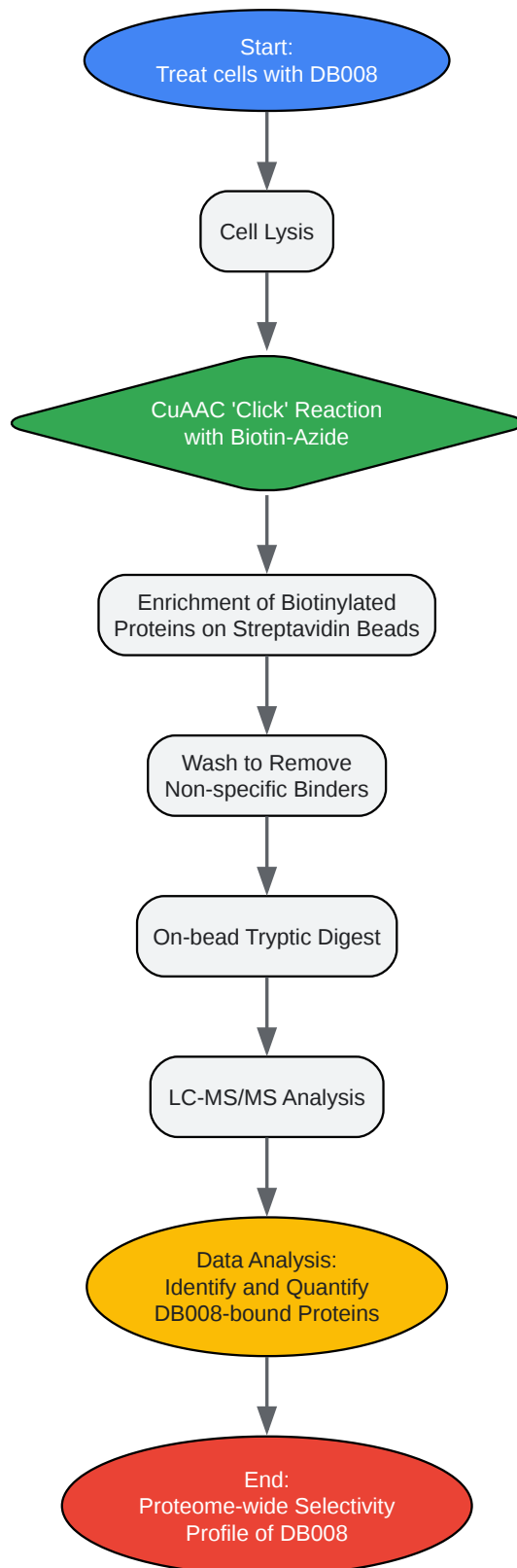
Experimental Workflow for In-Cell Competition Labeling



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Caption: Workflow for assessing PARP16 target engagement in cells.

Chemoproteomic Workflow for Target Identification



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Caption: Chemoproteomic workflow for **DB008** target profiling.

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